

Application Notes and Protocols for Intracerebroventricular Injection of JMV 449

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and intracerebroventricular (ICV) administration of **JMV 449**, a potent and metabolically stable neurotensin receptor agonist. The protocols outlined below are intended for preclinical research in rodent models.

Compound Information: JMV 449

JMV 449 is a synthetic peptide analog of the C-terminal fragment of neurotensin (NT), specifically a pseudopeptide analog of neurotensin-(8-13). Its structure confers high affinity for the neurotensin receptor 1 (NTSR1) and enhanced stability against enzymatic degradation compared to native neurotensin.

Physicochemical and Biological Properties



Property	Value	Reference
Molecular Weight	746.96 g/mol	[1]
Formula	С38Н66N8О7	[1]
Sequence	H-Lys-ψ(CH2NH)-Lys-Pro-Tyr- lle-Leu-OH	[1][2]
Solubility	Soluble to 0.80 mg/mL in water	[1][3]
Purity	≥95% (HPLC)	[1]
Biological Activity	Potent NTSR1 agonist	[1][2]
Storage (Solid)	Store at -20°C	[1]

Preparation of JMV 449 for Intracerebroventricular Injection

This protocol describes the preparation of **JMV 449** solution for direct administration into the cerebral ventricles of rodents. All procedures should be conducted under sterile conditions to prevent infection.

Materials

- JMV 449 peptide (lyophilized powder)
- · Sterile, pyrogen-free vehicle:
 - 0.9% Sodium Chloride Injection, USP (sterile saline)
 - Artificial cerebrospinal fluid (aCSF)
- Sterile, low-protein binding microcentrifuge tubes
- Sterile, disposable 0.22 μm syringe filters
- Calibrated micropipettes and sterile, low-retention tips



Vortex mixer

Protocol for Reconstitution and Dilution

- Calculate the required amount of JMV 449: Based on the desired final concentration and injection volume, calculate the mass of JMV 449 needed. For example, to prepare a 100 μM solution, you would need 0.0747 mg of JMV 449 per mL of vehicle.
- Equilibrate JMV 449 to room temperature: Before opening, allow the vial of lyophilized JMV
 449 to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
- Reconstitute the peptide: Briefly centrifuge the vial to ensure the powder is at the bottom.
 Add the desired volume of sterile vehicle (saline or aCSF) to the vial to create a stock solution. A recommended stock concentration is 1 mM.
- Ensure complete dissolution: Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide aggregation.
- Prepare the final working solution: Dilute the stock solution to the final desired concentration for injection using the same sterile vehicle.
- Sterile filter the final solution: Draw the final **JMV 449** solution into a sterile syringe and pass it through a 0.22 μm syringe filter into a sterile, low-protein binding microcentrifuge tube. This step is crucial to remove any potential microbial contamination.
- Aliquot and store: Aliquot the sterile JMV 449 solution into smaller volumes to avoid multiple freeze-thaw cycles.

Storage and Stability of JMV 449 Solutions

Solution Type	Storage Temperature	Stability
Stock Solution	-80°C	Up to 6 months
-20°C	Up to 1 month	
Working Solution	2-8°C	Prepare fresh for each experiment

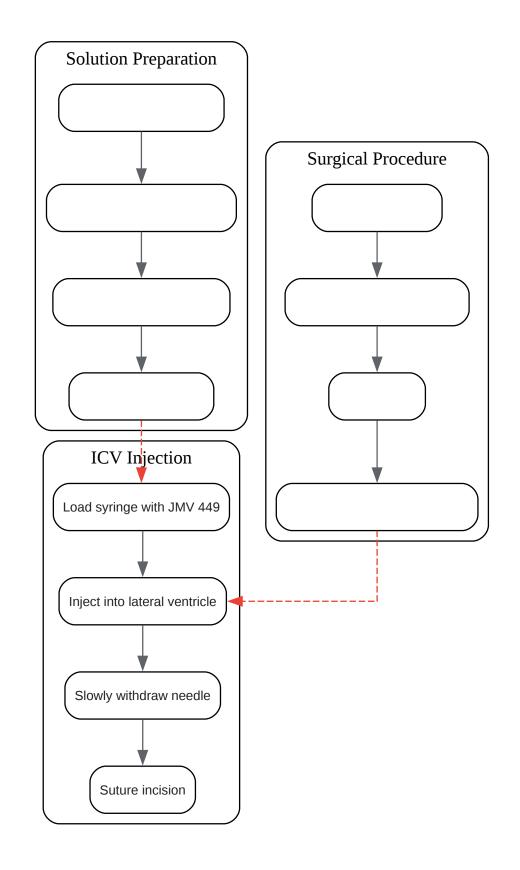


Note: It is strongly recommended to prepare fresh working solutions on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Workflow for ICV Injection

The following diagram illustrates the general workflow for preparing and administering **JMV 449** via intracerebroventricular injection.





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Caption: Experimental workflow for JMV~449 intracerebroven tricular injection.



Protocol for Intracerebroventricular Injection in Mice

This protocol provides a general guideline for a single bolus ICV injection in mice. All surgical procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials

- · Prepared sterile JMV 449 solution
- Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
- Stereotaxic apparatus for mice
- Microsyringe (e.g., Hamilton syringe) with a 30-gauge needle
- Surgical tools (scalpel, forceps, etc.)
- Warming pad
- Antiseptic solution and sterile swabs
- Suturing material

Surgical Procedure

- Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
- Stereotaxic Positioning: Place the anesthetized mouse in a stereotaxic frame. Ensure the head is level in all planes.
- Surgical Site Preparation: Shave the fur from the surgical area and clean the skin with an antiseptic solution.
- Incision: Make a midline incision on the scalp to expose the skull.
- Identification of Bregma: Identify the bregma landmark on the skull.



- Stereotaxic Coordinates: Move the injection needle to the desired coordinates for targeting a lateral ventricle. Typical coordinates for the lateral ventricle in adult mice relative to bregma are:
 - Anterior/Posterior (AP): -0.3 mm
 - Medial/Lateral (ML): ±1.0 mm
 - Dorsal/Ventral (DV): -2.5 mm from the skull surface
- Drilling: Carefully drill a small burr hole through the skull at the determined coordinates, avoiding damage to the underlying dura mater.
- Injection:
 - Lower the microsyringe needle through the burr hole to the target DV coordinate.
 - Infuse the JMV 449 solution at a slow, controlled rate (e.g., 0.5 μL/min) to prevent a rapid increase in intracranial pressure.
 - A typical injection volume is 1-5 μL.
 - After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.
- Withdrawal and Closure: Slowly withdraw the needle. Suture the scalp incision.
- Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia.
 Monitor the animal closely for any signs of distress.

Recommended Dosage

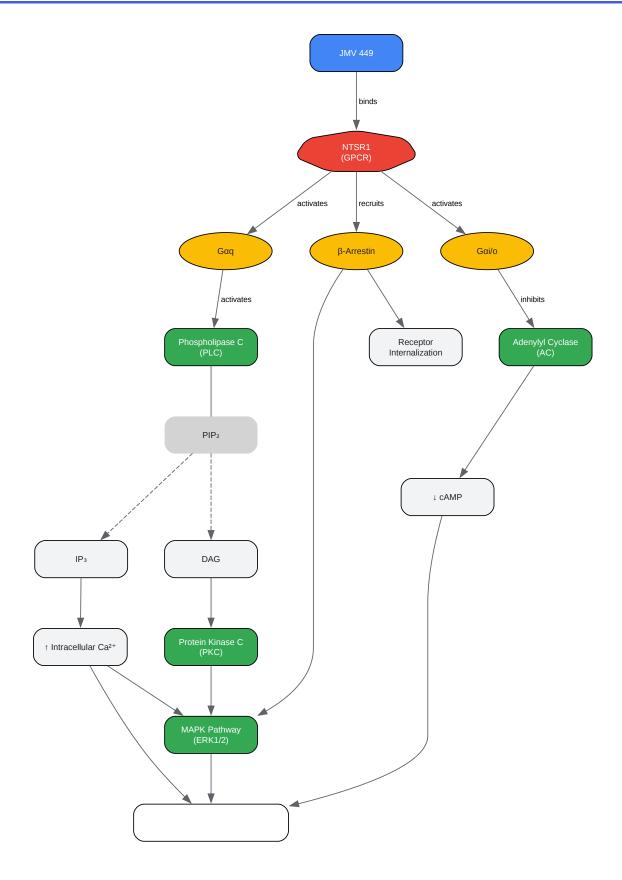
A study by Torup et al. (2003) used a dose of 0.6 nmol of **JMV 449** administered intracerebroventricularly in mice to elicit a neuroprotective effect. This can serve as a starting point for dose-response studies.



JMV 449 Mechanism of Action: Neurotensin Receptor 1 (NTSR1) Signaling

JMV 449 exerts its biological effects by acting as an agonist at the NTSR1, a G protein-coupled receptor (GPCR). The binding of **JMV 449** to NTSR1 initiates a cascade of intracellular signaling events.





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Caption: Simplified NTSR1 signaling pathway activated by **JMV 449**.



The activation of NTSR1 by **JMV 449** leads to the dissociation of heterotrimeric G proteins into $G\alpha$ and $G\beta\gamma$ subunits. This initiates downstream signaling cascades, including:

- Gαq pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).
- Gαi/o pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
- MAPK pathway: The above signaling events converge on the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, which is involved in regulating a wide range of cellular processes.
- β-Arrestin recruitment: This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling.

These signaling pathways ultimately mediate the diverse physiological effects of **JMV 449**, including analgesia, hypothermia, and neuroprotection.

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